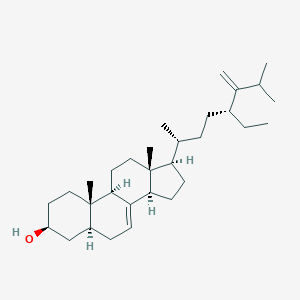
Sutinasterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sutinasterol is a steroidal alkaloid that has been extensively studied for its potential therapeutic applications. It is found in the roots of Cynanchum wilfordii, a traditional Chinese medicinal plant. Sutinasterol has shown promising results in various scientific research studies, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of Sutinasterol is not fully understood. However, it has been found to interact with several cellular pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer. Sutinasterol has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Effets Biochimiques Et Physiologiques
Sutinasterol has been found to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Sutinasterol has also been found to have a positive effect on the immune system by enhancing the production of immune cells. Additionally, Sutinasterol has been found to have a positive effect on cognitive function by improving memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
Sutinasterol has several advantages for lab experiments. It is a relatively stable compound that can be easily purified and synthesized. However, the limitations of Sutinasterol include its high cost and the complexity of its synthesis method.
Orientations Futures
There are several future directions for the study of Sutinasterol. One direction is to investigate its potential therapeutic applications further. Another direction is to investigate the mechanism of action of Sutinasterol and its interaction with cellular pathways. Additionally, researchers are working to find a more efficient and cost-effective synthesis method for Sutinasterol.
Conclusion:
In conclusion, Sutinasterol is a steroidal alkaloid that has shown promising results in various scientific research studies. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Sutinasterol has the potential to be used as a therapeutic agent in various diseases, and further research is required to fully understand its potential.
Applications De Recherche Scientifique
Sutinasterol has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Sutinasterol has also been found to have a positive effect on the immune system and can help improve cognitive function. Several studies have been conducted on Sutinasterol, and its potential therapeutic applications are still under investigation.
Propriétés
Numéro CAS |
129620-23-1 |
|---|---|
Nom du produit |
Sutinasterol |
Formule moléculaire |
C31H52O |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-7-methyl-6-methylideneoctan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C31H52O/c1-8-23(22(5)20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(32)15-17-30(24,6)29(26)16-18-31(27,28)7/h12,20-21,23-25,27-29,32H,5,8-11,13-19H2,1-4,6-7H3/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 |
Clé InChI |
ALRMQDKADQHRGT-BARFHZGGSA-N |
SMILES isomérique |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C(C)C |
Synonymes |
24-ethyl-26,26-dimethylcholesta-7,25(27)-dien-3 beta-ol sutinasterol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



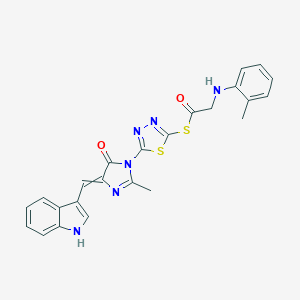
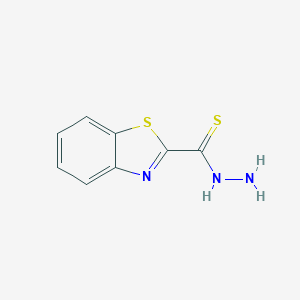
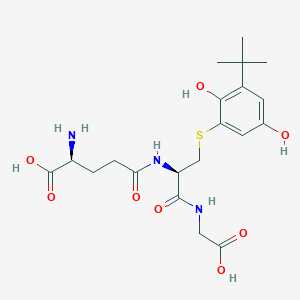



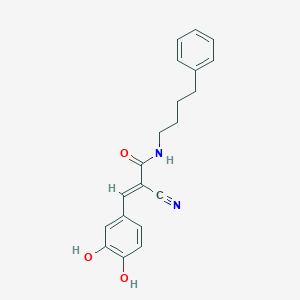
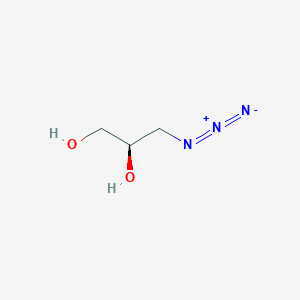


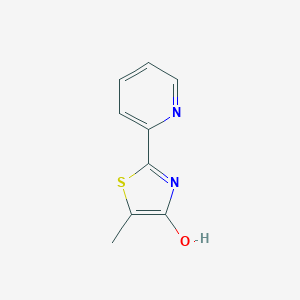
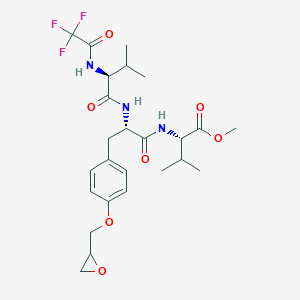
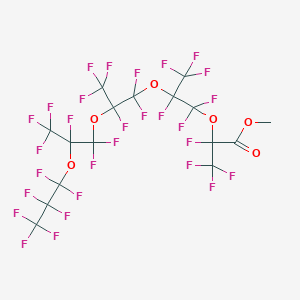
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)